molecular formula C8H17ClO2 B3054496 4-(4-Chlorobutoxy)butan-1-OL CAS No. 60767-73-9

4-(4-Chlorobutoxy)butan-1-OL

Cat. No.: B3054496
CAS No.: 60767-73-9
M. Wt: 180.67 g/mol
InChI Key: CXKCWCNIXHOQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobutoxy)butan-1-OL is an organic compound with the molecular formula C₈H₁₇ClO₂ and a molecular weight of 180.67 g/mol . It is a chlorinated ether alcohol, characterized by the presence of a chlorobutoxy group attached to a butanol backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobutoxy)butan-1-OL typically involves the reaction of 4-chlorobutanol with butanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

4-chlorobutanol+butanolbaseThis compound\text{4-chlorobutanol} + \text{butanol} \xrightarrow{\text{base}} \text{this compound} 4-chlorobutanol+butanolbase​this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutoxy)butan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorobutoxy)butan-1-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutoxy)butan-1-OL involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobutanol
  • 4-(4-Chlorobutoxy)butane
  • 4-(4-Chlorobutoxy)butanal

Uniqueness

4-(4-Chlorobutoxy)butan-1-OL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both a chlorobutoxy group and a hydroxyl group allows for versatile chemical modifications and interactions .

Properties

IUPAC Name

4-(4-chlorobutoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO2/c9-5-1-3-7-11-8-4-2-6-10/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKCWCNIXHOQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCCCl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546932
Record name 4-(4-Chlorobutoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60767-73-9
Record name 4-(4-Chlorobutoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorobutoxy)butan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.